Cas no 2137613-82-0 (2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide)
![2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide structure](https://www.kuujia.com/scimg/cas/2137613-82-0x500.png)
2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-715448
- 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide
- 2137613-82-0
-
- Inchi: 1S/C11H22N2O3/c1-3-4-11(8-12-5-6-16-11)9-13-10(14)7-15-2/h12H,3-9H2,1-2H3,(H,13,14)
- InChI Key: LDTJGZPYJINJNV-UHFFFAOYSA-N
- SMILES: O1CCNCC1(CNC(COC)=O)CCC
Computed Properties
- Exact Mass: 230.16304257g/mol
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6Ų
- XLogP3: -0.2
2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715448-1.0g |
2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide |
2137613-82-0 | 1g |
$0.0 | 2023-06-06 |
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Additional information on 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide
Introduction to 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide (CAS No. 2137613-82-0)
2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide, identified by its CAS number 2137613-82-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure with a 2-methoxy substituent and a 2-propylmorpholin-2-yl moiety, has garnered attention due to its potential applications in drug development and medicinal chemistry. The unique combination of functional groups in this compound makes it a promising candidate for further investigation, particularly in the context of novel therapeutic agents.
The structural framework of 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide incorporates several key features that contribute to its chemical properties and biological activity. The presence of the 2-methoxy group enhances the molecule's solubility and stability, while the 2-propylmorpholin-2-yl substituent introduces a basic nitrogen atom, which can participate in hydrogen bonding and other interactions with biological targets. These characteristics make the compound an attractive scaffold for designing molecules with specific pharmacological properties.
In recent years, there has been growing interest in the development of molecules that can modulate neural activity and treat neurological disorders. The structure of 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide suggests that it may have potential applications in this area. Studies have shown that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, leading to effects that could be beneficial in conditions such as depression, anxiety, and neurodegenerative diseases. The 2-propylmorpholin-2-yl group, in particular, has been identified as a key pharmacophore in several drugs that target central nervous system (CNS) receptors.
The synthesis of 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the 2-methoxy-substituted acetyl chloride intermediate, followed by nucleophilic substitution with the appropriately substituted morpholine derivative. The final step involves acetylation to introduce the amide group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to improve efficiency and selectivity.
The pharmacological profile of 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide is currently under investigation in several research laboratories. Preliminary studies have indicated that this compound exhibits promising activity in animal models of pain and inflammation. The ability of the molecule to interact with specific targets suggests that it could be developed into a novel therapeutic agent with a unique mechanism of action. Further research is needed to fully elucidate its pharmacological properties and potential clinical applications.
In addition to its potential therapeutic uses, 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide may also find applications in chemical biology and drug discovery research. Its complex structure provides a rich scaffold for molecular modification, allowing researchers to explore various derivatives with tailored properties. The compound's ability to modulate biological pathways makes it a valuable tool for studying the mechanisms underlying neurological disorders and developing new strategies for treatment.
The development of new pharmaceuticals is a complex process that requires extensive research and collaboration across multiple disciplines. The study of compounds like 2-methoxy-N-[(2-propylmorpholin-2-yl)methyl]acetamide contributes to our understanding of drug design principles and helps advance the field of medicinal chemistry. As research continues, it is expected that more insights will be gained into the potential applications of this compound and its derivatives.
The future prospects for 2-methoxy-N-[(propylmorpholin-...>m>ethyl>acetamide> (CAS No.<
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